molecular formula C7H6ClNS B12395383 4-Chlorothiobenzamide-2,3,5,6-d4

4-Chlorothiobenzamide-2,3,5,6-d4

Cat. No.: B12395383
M. Wt: 175.67 g/mol
InChI Key: OKPUICCJRDBRJT-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiobenzamide-d4 involves the deuteration of 4-Chlorothiobenzamide. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions . The process may involve catalytic hydrogenation or other deuterium exchange reactions.

Industrial Production Methods

Industrial production of deuterium-labeled compounds like 4-Chlorothiobenzamide-d4 often involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and consistent isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiobenzamide-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorothiobenzamide-d4 is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of deuterium can help in studying the pharmacokinetics and metabolic pathways of drugs. It is also used in the synthesis of other deuterium-labeled compounds for various research purposes .

Mechanism of Action

The mechanism of action of 4-Chlorothiobenzamide-d4 is similar to that of its non-deuterated counterpart, 4-Chlorothiobenzamide. The deuterium atoms do not significantly alter the chemical reactivity but can affect the metabolic stability and pharmacokinetics. The compound interacts with molecular targets and pathways similar to those of 4-Chlorothiobenzamide, primarily involving the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothiobenzamide-d4 is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and alter the pharmacokinetic profile of the compound. This makes it particularly useful in drug development and pharmacokinetic studies .

Properties

Molecular Formula

C7H6ClNS

Molecular Weight

175.67 g/mol

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide

InChI

InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D

InChI Key

OKPUICCJRDBRJT-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=S)N)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=S)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.